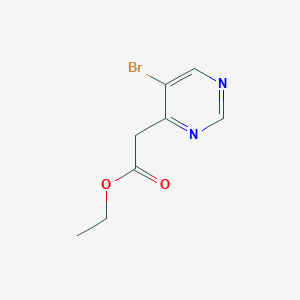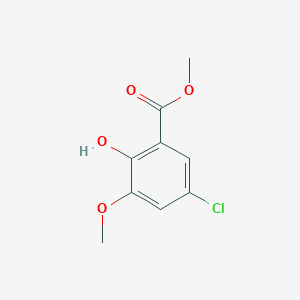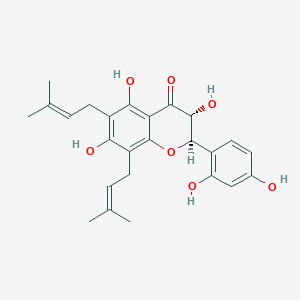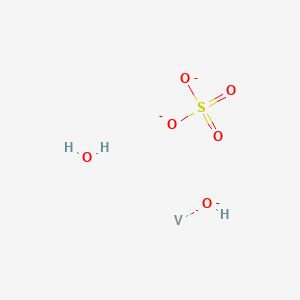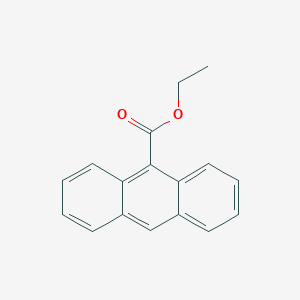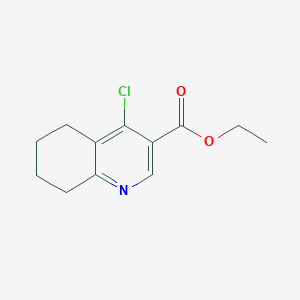
Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. In Alzheimer's disease, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and learning.
Efectos Bioquímicos Y Fisiológicos
Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell growth. In Alzheimer's disease, it inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine, a neurotransmitter important for memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate in lab experiments is its potential applications in various fields. Additionally, it is relatively easy to synthesize and purify. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for the study of Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate. One direction is to further investigate its potential as an anti-cancer agent and its mechanism of action. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, it can be studied for its potential use in material science and organic synthesis. Further research is needed to fully understand the potential applications of Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate.
Conclusion
In conclusion, Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate is a chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. Its synthesis method is relatively easy, and it has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate involves the reaction of 4-chloroquinoline-3-carboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
Número CAS |
111205-30-2 |
|---|---|
Nombre del producto |
Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate |
Fórmula molecular |
C12H14ClNO2 |
Peso molecular |
239.7 g/mol |
Nombre IUPAC |
ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h7H,2-6H2,1H3 |
Clave InChI |
DKDMXYWZQVIKCI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2CCCCC2=C1Cl |
SMILES canónico |
CCOC(=O)C1=CN=C2CCCCC2=C1Cl |
Sinónimos |
ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)
